Methyl 2-(acridin-9-ylamino)-3-(4-hydroxyphenyl)propanoate
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Overview
Description
Methyl 2-(acridin-9-ylamino)-3-(4-hydroxyphenyl)propanoate is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acridin-9-ylamino)-3-(4-hydroxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine and 4-hydroxyphenylpropanoic acid.
Condensation Reaction: The acridine derivative is reacted with 4-hydroxyphenylpropanoic acid under specific conditions to form the desired product. This step may involve the use of coupling agents and catalysts to facilitate the reaction.
Methylation: The final step involves the methylation of the intermediate product to obtain this compound. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acridin-9-ylamino)-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(acridin-9-ylamino)-3-(4-hydroxyphenyl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of Methyl 2-(acridin-9-ylamino)-3-(4-hydroxyphenyl)propanoate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. Additionally, it may inhibit enzymes like topoisomerases, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antibacterial properties.
Uniqueness
Methyl 2-(acridin-9-ylamino)-3-(4-hydroxyphenyl)propanoate is unique due to its specific structure, which combines the acridine moiety with a hydroxyphenylpropanoate group. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H20N2O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 2-(acridin-9-ylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C23H20N2O3/c1-28-23(27)21(14-15-10-12-16(26)13-11-15)25-22-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)22/h2-13,21,26H,14H2,1H3,(H,24,25) |
InChI Key |
RHCBSOOPQGYLJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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